
TMP269
Overview
Description
TMP269 is a selective class IIa histone deacetylase (HDAC) inhibitor targeting HDAC4, HDAC5, HDAC7, and HDAC9 with IC50 values of 157 nM, 97 nM, 43 nM, and 23 nM, respectively . Unlike pan-HDAC inhibitors, this compound avoids broad-spectrum cytotoxicity by selectively modulating class IIa HDACs, which are implicated in epigenetic regulation of gene expression, autophagy, and cellular metabolism . Its unique trifluoromethyloxadiazole (TFMO) metal-binding group enhances selectivity and cellular permeability, distinguishing it from traditional hydroxamate-based inhibitors .
- Antiviral Activity: Suppresses rabies virus (RABV) and lumpy skin disease virus (LSDV) replication by inhibiting autophagy and lysophosphatidic acid (LPA) metabolism, respectively .
- Anticancer Effects: Reduces acute myeloid leukemia (AML) cell proliferation by downregulating ribosomal proteins (RPs) and synergizes with venetoclax to induce apoptosis .
- Neuroprotection: Mitigates cerebral ischemia/reperfusion injury by enhancing histone acetylation and endothelial integrity .
- Antidepressant Action: Modulates hippocampal HDAC5 and brain-derived neurotrophic factor (BDNF) to alleviate depressive-like behaviors in mice .
Preparation Methods
TMP269 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
TMP269 undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution: The compound can undergo substitution reactions, particularly involving the trifluoromethyl and oxadiazole groups.
Common Reagents and Conditions: Reagents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used in reactions involving this compound. .
Scientific Research Applications
Cancer Therapy
TMP269 has been extensively studied for its anti-cancer properties, particularly in acute myeloid leukemia (AML). Research indicates that this compound downregulates ribosomal proteins in AML cells, leading to reduced cell proliferation and enhanced apoptosis. When combined with venetoclax, a BCL-2 inhibitor, this compound demonstrates additive effects on inducing apoptosis in AML cells, suggesting a potent therapeutic strategy for treating this malignancy .
Case Study: Anti-Proliferative Effects on AML Cells
- Objective: To assess the impact of this compound on AML cell lines.
- Findings: Proteomic analysis revealed significant downregulation of ribosomal proteins, correlating with decreased cell growth and proliferation.
- Conclusion: this compound may serve as an effective treatment option for AML, especially in combination therapies.
Antiviral Applications
This compound has shown promise as an antiviral agent against rabies virus (RABV). Studies demonstrate that this compound significantly inhibits RABV replication without causing cytotoxic effects at effective concentrations. The mechanism involves downregulation of autophagy-related genes, which are typically upregulated during RABV infection. By inhibiting autophagy, this compound reduces viral titers and protein levels early in the viral life cycle .
Case Study: Inhibition of RABV Replication
- Objective: To evaluate the antiviral effects of this compound on RABV.
- Methodology: HEK-293T cells were treated with this compound before and after RABV infection.
- Results: this compound effectively reduced viral replication and protein levels in a dose-dependent manner.
- Conclusion: this compound provides a novel approach for rabies treatment by targeting viral replication mechanisms.
Renal Protection
Recent research highlights the protective effects of this compound on renal function. In models of acute kidney injury, administration of this compound resulted in improved renal function and reduced tubular cell injury and apoptosis. This suggests that this compound may have therapeutic potential in treating renal disorders by modulating HDAC activity .
Case Study: Renal Function Improvement
- Objective: To investigate the effects of this compound on acute kidney injury.
- Findings: Administration led to significant improvements in renal function and reduced cellular apoptosis.
- Conclusion: this compound could be beneficial in clinical settings for patients suffering from acute kidney injuries.
Epigenetic Modulation
As an HDAC inhibitor, this compound plays a critical role in epigenetic modulation. Its ability to alter gene expression through histone acetylation makes it a valuable tool for studying gene regulation mechanisms. This property is particularly relevant in cancer research, where epigenetic changes contribute to tumorigenesis.
Data Summary Table: Applications of this compound
Application Area | Mechanism | Key Findings |
---|---|---|
Cancer Therapy | HDAC inhibition | Downregulates ribosomal proteins; enhances apoptosis in AML |
Antiviral Applications | Inhibition of autophagy | Reduces RABV replication; effective at low cytotoxicity levels |
Renal Protection | Modulation of HDAC activity | Improves renal function; reduces tubular cell injury |
Epigenetic Modulation | Alters gene expression | Useful for studying gene regulation in cancer |
Mechanism of Action
TMP269 exerts its effects by selectively inhibiting class IIa histone deacetylases (HDAC4, HDAC5, HDAC7, and HDAC9). By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone proteins, leading to increased acetylation and relaxation of chromatin structure. This results in the activation of gene transcription and modulation of various cellular processes. This compound has been shown to modulate pathways involving brain-derived neurotrophic factor (BDNF) and other neurotrophic factors, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Comparative Analysis of TMP269 with Similar Compounds
Selectivity and Enzymatic Inhibition
This compound demonstrates superior selectivity for class IIa HDACs compared to other inhibitors:
- YAK540 : A newer class IIa inhibitor with enhanced water solubility and reduced cytotoxicity (IC50 >100 μM in leukemia cells vs. This compound’s 22–38 μM) .
- Entinostat: A class I inhibitor (HDAC1/2/3) with potent cytotoxicity (IC50 = 2.5 μM in AML cells) but lacks class IIa specificity .
Mechanistic Differences in Antiviral Activity
- This compound vs. SAHA (Vorinostat): this compound inhibits RABV by suppressing autophagy-related genes (e.g., ATG5, LC3-II) without triggering innate immune pathways like RIG-I or Toll-like receptors . SAHA broadly inhibits HDACs, reducing hepatitis C virus (HCV) replication but inducing off-target immune activation .
This compound vs. Ki16425 (LPA Receptor Inhibitor) :
Anticancer Efficacy and Synergy
- This compound in AML: Downregulates RPs (e.g., RPS21, RPL35A) overexpressed in AML patients, reducing cell proliferation (IC50 = 25 μM) . In contrast, Entinostat induces apoptosis at lower concentrations (IC50 = 2.5 μM) but with higher toxicity .
- Combination Therapy :
Neuroprotective and Metabolic Effects
- This compound vs. SAHA: this compound preserves blood-brain barrier integrity and upregulates tissue plasminogen activator (tPA) in cerebral ischemia models, whereas SAHA lacks class IIa specificity and exhibits neurotoxic risks .
- This compound vs. RAPA (Autophagy Inducer) :
Key Research Findings
Antiviral Mechanisms
- RABV Inhibition : this compound (20 μM) reduces viral titers by 90% via downregulating ATG14, BECN1, and LC3-II .
- LSDV Suppression : At 10 μM, this compound decreases LPA levels by 60%, blocking MEK/ERK activation and viral replication .
Oncogenic Pathways
- AML Cell Lines : this compound (25 μM) reduces cell proliferation by 50% and synergizes with venetoclax to increase apoptosis by 40% .
- Proteomic Profiling : this compound downregulates 44 ribosomal proteins in MOLM-13 cells, 8 of which are overexpressed in AML patients .
Neuroprotection
- Cerebral Ischemia : this compound (4 mg/kg) reduces infarct volume by 45% and enhances histone H3 acetylation .
Biological Activity
TMP269 is a small molecule inhibitor specifically targeting class IIa histone deacetylases (HDACs), which play a crucial role in various biological processes, including gene expression regulation, cell proliferation, and apoptosis. This article delves into the biological activity of this compound, highlighting its effects on viral replication, cancer cell proliferation, and potential therapeutic applications.
This compound functions primarily as an inhibitor of class IIa HDACs. By inhibiting these enzymes, this compound alters the acetylation status of histones and non-histone proteins, leading to changes in gene expression patterns. This modulation can result in significant biological effects, particularly in cancer and viral infections.
Effects on Rabies Virus Replication
Recent studies have demonstrated that this compound significantly inhibits the replication of the rabies virus (RABV) in vitro. The compound was found to reduce viral titers and protein levels at early stages of the viral life cycle without inducing significant cytotoxicity.
Key Findings:
- Inhibition Concentrations: this compound effectively inhibited RABV replication at concentrations of 10 μM and 20 μM.
- Cell Viability: A CCK-8 assay indicated that this compound did not cause substantial cell death at these concentrations, with noticeable cytotoxicity only at 30 μM .
- Mechanistic Insights: RNA sequencing revealed downregulation of immune-related pathways and autophagy-related genes post-treatment with this compound. This suggests that this compound may inhibit autophagy, which is known to enhance RABV replication .
Experimental Data:
Concentration (μM) | Viral Titer Reduction (%) | Cytotoxicity Observed |
---|---|---|
10 | Significant | No |
20 | Significant | No |
30 | Moderate | Yes |
Anti-Cancer Activity
This compound has shown promising results in the treatment of acute myeloid leukemia (AML). Studies indicate that it exerts anti-proliferative effects on AML cells by downregulating ribosomal proteins critical for cell growth.
Key Findings:
- Pro-Apoptotic Effects: When combined with venetoclax, this compound enhances apoptosis in AML cells, suggesting a potential for combination therapy in treating this malignancy .
- Proteomic Analysis: Proteomic studies revealed that this compound treatment led to significant downregulation of several proteins associated with ribosomal function, indicating its ability to disrupt protein synthesis in cancer cells .
Experimental Data:
Treatment | Cell Growth Inhibition (%) | Apoptosis Induction (%) |
---|---|---|
This compound alone | Moderate | Low |
This compound + Venetoclax | High | Significant |
Case Studies
- Rabies Virus Study:
- Acute Myeloid Leukemia Study:
Q & A
Basic Research Questions
Q. What is the mechanism of action of TMP269, and how does its selectivity for HDAC IIa enzymes influence experimental design?
this compound is a selective inhibitor of class IIa HDACs (HDAC4, 5, 7, 9) with IC50 values ranging from 9 nM (HDAC9) to 157 nM (HDAC4) in cell-free assays . Its selectivity (>20-fold over class I HDACs) allows targeted investigation of IIa HDAC-dependent pathways. For cellular studies, typical concentrations range from 1.5 μM (EC50 in IEC-18 cells) to 10–100 μM (proliferation/apoptosis assays in cancer models) . Methodologically, validate selectivity in live cells using HDAC-Glo™ assays, as cell permeability and endogenous substrate competition can affect outcomes .
Q. How should this compound be prepared and stored to ensure stability in experimental settings?
this compound is soluble in DMSO (stable at 25°C for short-term use) and should be stored at -20°C in powder form (3-year stability) or -80°C in solution (2-year stability). For cell culture, prepare stock solutions in anhydrous DMSO (<0.1% final concentration to avoid cytotoxicity) and confirm solubility using dynamic light scattering (DLS) if working at high concentrations (>50 μM) .
Q. What are standard assays to evaluate this compound’s biological effects in cancer models?
- Proliferation : Measure [<sup>3</sup>H]thymidine incorporation (e.g., EC50 = 1.5 μM in IEC-18 cells ).
- Apoptosis : Monitor caspase-3/8/9 cleavage and PARP degradation via Western blot (e.g., IC50 = 22–38 μM in myeloma cells ).
- Synergy studies : Combine with proteasome inhibitors (e.g., carfilzomib) and assess ATF4/CHOP upregulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?
Discrepancies (e.g., HDAC4 IC50 = 126 nM vs. 157 nM) arise from assay conditions (cell-free vs. live-cell systems) and substrate competition. In live K562 cells, HDAC-Glo™ assays confirmed this compound’s class IIa selectivity without off-target effects on class I/IIb HDACs . Always validate inhibitor activity in your model using orthogonal methods (e.g., histone acetylation Western blots or RNA-seq for pathway enrichment) .
Q. What methodologies are optimal for studying this compound’s role in viral replication or immune modulation?
- Viral inhibition : In RABV models, use HEK-293T cells treated with 5–20 μM this compound (72 hours) and quantify viral titers via plaque assays. RNA-seq revealed downregulation of autophagy (e.g., ATG5, LC3B) and immune pathways (e.g., IFN-γ) .
- Immune cell differentiation : For Th17 studies, treat CD4<sup>+</sup> T cells with 5 μM this compound for 72 hours, followed by RNA-seq/GSEA to identify suppressed pathways (e.g., IL-2RB, NFAT) and validate with RT-qPCR (e.g., Il17a/f) .
Q. How does this compound’s dose-dependent efficacy vary across in vivo models, and what are critical pharmacokinetic considerations?
- Neuroprotection : In cerebral ischemia-reperfusion (MCAO rat model), optimal neuroprotection occurred at 10 mg/kg (intraperitoneal injection, pre-ischemia) .
- Renal injury : In AKI models, 15 mg/kg this compound (subcutaneous, every 2 days) reduced tubular apoptosis via Bcl-2 upregulation and caspase-3 inhibition .
- Angiogenesis : Use Matrigel plug assays in mice with 15 mg/kg this compound (subcutaneous) and quantify hemoglobin content .
Q. What advanced techniques are recommended for elucidating this compound’s impact on epigenetic and proteomic landscapes?
- Proteomics : Perform label-free quantitative proteomics (e.g., MaxQuant analysis) on this compound-treated AML cells (12.5 μM, 24 hours) to identify downregulated ribosomal proteins and apoptosis markers .
- Chromatin condensation : In cardiac reprogramming, use immunofluorescence to assess HDAC4 condensate dissociation in iCM cells treated with 5 μM this compound .
Q. How can researchers address cell-type-specific variability in this compound response, such as in vascular calcification vs. cancer?
In HASMCs, 100 nM this compound blocked osteogenic media-induced RUNX2 upregulation (qPCR), whereas 22–38 μM was required for myeloma cell apoptosis . Tailor dosing based on baseline HDAC expression (e.g., HDAC9 overexpression in TNBC ) and validate with pathway-specific reporters (e.g., luciferase assays for osteogenic genes).
Q. Methodological Best Practices
- Dose optimization : Perform 8-point dose-response curves (0.1–100 μM) with CellTox™ Green to exclude cytotoxicity .
- Data interpretation : Use GSEA for RNA-seq datasets to identify enriched pathways (e.g., autophagy, IL-2 signaling) rather than relying solely on fold-change thresholds .
- In vivo validation : Pair pharmacokinetic profiling (e.g., plasma half-life) with tissue-specific HDAC activity assays to correlate dosing with biological effects .
Properties
IUPAC Name |
N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORXBWNTEDOVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314890-29-3 | |
Record name | TMP269 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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